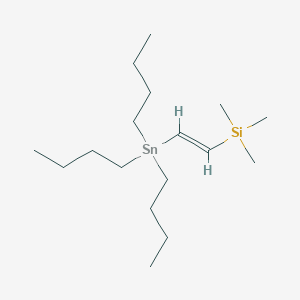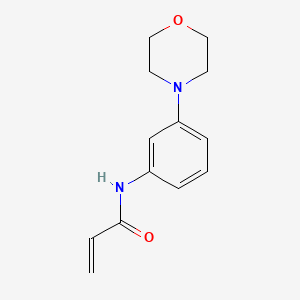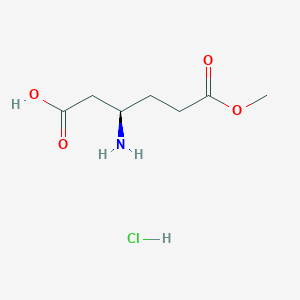
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a pyrrolidine ring, a benzodioxine moiety, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids, followed by amidation with aliphatic amines . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale parallel synthesis techniques, which allow for the efficient production of multiple derivatives simultaneously. This approach is advantageous for medicinal chemistry applications, where the rapid generation of compound libraries is essential .
化学反应分析
Types of Reactions
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the sulfonamide group or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学研究应用
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions with enzymes or receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying its anticancer activity .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a pyrrolidine ring, benzodioxine moiety, and sulfonamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds .
属性
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-18-10-13(12-20(18)14-4-2-1-3-5-14)19-26(22,23)15-6-7-16-17(11-15)25-9-8-24-16/h1-7,11,13,19H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMUCZOZSSCNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2496209.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2496210.png)


![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide](/img/structure/B2496214.png)
![2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B2496215.png)
![7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2496217.png)
![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2496219.png)
![(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2496223.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2496225.png)
![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)


